molecular formula C25H34N2 B12485570 N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine

N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B12485570
M. Wt: 362.5 g/mol
InChI Key: GYEARUVEOORDAZ-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring substituted with benzyl, cyclopentyl, and phenylethyl groups

Properties

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C25H34N2/c1-3-9-22(10-4-1)15-18-27(21-23-11-5-2-6-12-23)25-16-19-26(20-17-25)24-13-7-8-14-24/h1-6,9-12,24-25H,7-8,13-21H2

InChI Key

GYEARUVEOORDAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of substituted succinimides . The reaction conditions often include the use of solvents like 1,4-dioxane and temperatures ranging from room temperature to 80-90°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary widely depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as fentanyl and its analogs. These compounds share structural similarities but may differ in their pharmacological properties and potency .

Uniqueness

N-benzyl-1-cyclopentyl-N-(2-phenylethyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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